3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide
Description
3-[5-(4-Fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide is a synthetic small molecule characterized by a furan core substituted at position 5 with a 4-fluorophenyl group and a propanamide chain linked to a 4-methylphenyl moiety at position 2 of the furan. The molecular formula is C₂₀H₁₈FNO₂, with a calculated molecular weight of 323.35 g/mol. Its structure combines aromatic and heterocyclic elements, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-14-2-8-17(9-3-14)22-20(23)13-11-18-10-12-19(24-18)15-4-6-16(21)7-5-15/h2-10,12H,11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMDJQXLWYMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Formation of the Propanamide Moiety: The propanamide moiety can be formed through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Overview
The compound 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by a furan ring and multiple aromatic substituents, positions it as a versatile candidate for diverse applications.
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to this compound in antiviral applications. For instance, derivatives of pyrazole, which share structural similarities, have demonstrated efficacy against a range of viruses, including HIV and influenza. These compounds work by inhibiting viral replication through various mechanisms, such as blocking viral entry or interfering with viral RNA synthesis .
Anti-inflammatory Properties
Compounds with furan moieties have been explored for their anti-inflammatory effects. Research indicates that furan-containing derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases. The presence of the 4-fluorophenyl group may enhance these effects by improving the compound's binding affinity to target proteins involved in inflammation .
Anticancer Potential
The structural features of this compound suggest possible anticancer properties. Studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth. The ability to interact with specific receptors or enzymes involved in cancer progression makes this class of compounds a focus for developing new anticancer agents .
Organic Electronics
The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics. For example, they can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated phenyl groups can enhance charge transport properties, making these materials more efficient .
Polymer Chemistry
In polymer science, compounds like this compound are being investigated as monomers for synthesizing new polymers with tailored properties. The introduction of functional groups allows for the design of polymers with specific thermal, mechanical, and optical characteristics, which are crucial for applications ranging from coatings to biomedical devices .
Case Studies
- Antiviral Efficacy : A study focused on the antiviral properties of pyrazole derivatives showed that compounds structurally related to this compound exhibited significant inhibition of HIV replication in vitro. The research indicated an IC50 value in the low micromolar range, showcasing the potential for further development into therapeutic agents .
- Anti-inflammatory Research : Another investigation into furan derivatives revealed their capability to reduce pro-inflammatory cytokine levels in cellular models of inflammation. This study highlighted the importance of the 4-fluorophenyl substituent in enhancing anti-inflammatory activity, suggesting that modifications to this compound could lead to more potent analogs .
- Organic Electronics Development : A recent project explored the application of furan-based compounds in OLEDs. The results demonstrated improved luminescence and stability compared to traditional materials, indicating that this compound could play a significant role in advancing organic electronic technologies .
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Groups
SAR Insights :
- Halogen Effects : Fluorine’s small size and electronegativity optimize binding to polar enzyme pockets, while bromine/chlorine enhance lipophilicity for membrane permeability .
- Electronic Effects : Electron-withdrawing halogens (F, Cl, Br) on the furan may polarize the ring, affecting π-π stacking interactions .
Non-Halogenated Furan Substituents
SAR Insights :
- Hydrophobic Interactions : Methyl groups enhance van der Waals interactions but reduce solubility. N-Alkyl chains (e.g., butyl) may improve bioavailability via increased logP .
Substituent Variations on the Propanamide Group
SAR Insights :
- Electron-Donating vs. Withdrawing Groups : 4-Methyl (target) and 4-methoxy () groups improve solubility compared to acetyl (), which may hinder membrane permeability .
- Steric Effects : Bulky substituents (e.g., acetyl) could disrupt binding to flat enzymatic active sites .
Heterocyclic Core Modifications
SAR Insights :
Physicochemical Properties and Spectral Data
- Melting Points : Similar propanamide derivatives range from 117–209°C (e.g., 158–159°C for nitro-substituted analogs in ) .
- logP : Estimated logP for the target is ~4.1 (comparable to N-butyl analogs in ), suggesting moderate hydrophobicity .
- Hydrogen-Bonding : The furan oxygen and amide NH provide hydrogen-bonding sites (polar surface area ~32 Ų, similar to ) .
Biological Activity
The compound 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its synthesis, structural properties, and biological activities, including antiviral, antibacterial, and anticancer effects.
Synthesis and Structural Characterization
The target compound is synthesized through a reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The resulting product is characterized by crystallization from dimethylformamide, yielding orange crystals with a melting point of 225–226 °C .
Crystal Structure
The crystal structure analysis reveals that the compound exhibits a nearly planar arrangement of its rings, with the largest deviation from the least-squares plane being 0.22 Å. Intermolecular interactions include edge-to-face interactions and short O⋯O contacts between furan moieties .
Antiviral Activity
Research indicates that compounds containing furan and phenyl moieties exhibit promising antiviral properties. For instance, derivatives with similar structures have shown significant inhibition of reverse transcriptase (RT) activity in MT-4 cells, suggesting potential as antiviral agents . The activity of these compounds often depends on specific substitutions at key positions on the molecular scaffold.
Antibacterial Activity
The antibacterial efficacy of compounds similar to This compound has been evaluated against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values ranging from 4.69 to 77.38 µM against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like fluorine enhances antibacterial activity, indicating a structure-activity relationship (SAR) that could guide future drug design.
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. Compounds with similar furan and phenyl structures have demonstrated cytotoxic effects against various cancer cell lines, although specific data for this compound is still limited .
Table of Biological Activities
Notable Research Findings
- Antiviral Efficacy : Compounds structurally related to This compound showed enhanced reverse transcriptase inhibitory activity compared to established antiviral drugs .
- Structure-Activity Relationships : The presence of specific substituents on the furan and phenyl rings significantly affects biological activity, highlighting the importance of molecular design in drug development .
- Potential for Further Research : Given its structural characteristics and preliminary biological activity results, further investigation into this compound’s mechanism of action and therapeutic potential is warranted.
Q & A
Q. What synthetic routes are commonly employed to prepare 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide?
The compound is typically synthesized via a multi-step process involving:
- Step 1 : Condensation of 4-fluoroaniline with furan-2-carbaldehyde to form the furan intermediate.
- Step 2 : Coupling the furan moiety with a propanamide backbone using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol . Key challenges include optimizing reaction yields (typically 60-75%) and minimizing byproducts like unreacted intermediates.
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, furan protons at δ 6.3–6.5 ppm) .
- X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C-F bond ≈ 1.35 Å) and dihedral angles (e.g., furan-phenyl dihedral ≈ 15°) to confirm spatial arrangement .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion [M+H] (calculated for : 336.1274) .
Q. What methods are used to determine its physicochemical properties (e.g., solubility, melting point)?
- Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen flow (heating rate: 10°C/min) yields a melting range of 142–144°C .
- Solubility : Measured in solvents like DMSO (high solubility >50 mg/mL), water (<0.1 mg/mL), and ethanol (moderate solubility ~10 mg/mL) via UV-Vis spectroscopy at λmax ≈ 270 nm .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the furan-phenyl moiety be addressed?
Regioselective formation of the 5-(4-fluorophenyl)furan-2-yl group requires:
- Catalytic Control : Use of Pd(OAc)/PPh to direct Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and 2-bromofuran .
- Temperature Modulation : Reactions conducted at 60–80°C minimize competing pathways (e.g., meta-substitution) .
- HPLC Monitoring : Track intermediate formation (C18 column, acetonitrile/water mobile phase) to optimize reaction time .
Q. What experimental designs are recommended for evaluating its biological activity?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC determination) .
- Cellular Uptake : Radiolabel the compound with F for PET imaging to assess biodistribution .
- In Vivo Models : Administer orally (10–50 mg/kg) in rodent models of inflammation to measure TNF-α suppression via ELISA .
Q. How should contradictory data on its metabolic stability be analyzed?
Discrepancies in hepatic microsomal stability (e.g., t1/2 = 2h vs. 4h) may arise from:
- Species Variability : Compare human vs. rat CYP450 isoforms using recombinant enzymes .
- Experimental Conditions : Control for NADPH concentration (1–2 mM) and pre-incubation time (5–10 min) .
- Data Normalization : Use internal standards (e.g, verapamil) to correct for matrix effects in LC-MS/MS analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
